molecular formula C25H23ClN2O4S B2702977 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide CAS No. 686749-05-3

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide

Cat. No.: B2702977
CAS No.: 686749-05-3
M. Wt: 482.98
InChI Key: XLEHYXKMCLXKCZ-UHFFFAOYSA-N
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Description

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide is a recognized potent and selective antagonist of the Transient Receptor Potential Melastatin 8 (TRPM8) channel, which is a primary cold sensor in the peripheral nervous system. Its high binding affinity and functional blockade of TRPM8 activation makes it a critical pharmacological tool for investigating the role of this ion channel in cold-induced pain and neuropathic pain pathways . By selectively inhibiting TRPM8, this compound allows researchers to dissect the mechanisms of cold sensation and to evaluate the potential of TRPM8 as a therapeutic target for chronic pain conditions. Furthermore, research has expanded beyond neuroscience, as TRPM8 expression is documented in various cancers. Studies utilizing this antagonist have explored its effects on cancer cell proliferation, migration, and apoptosis, particularly in prostate and other malignancies, highlighting its value in oncological research and drug discovery . This compound provides researchers with a reliable means to probe TRPM8 function in both physiological and pathological contexts.

Properties

IUPAC Name

2-[1-[(2-chlorophenyl)methyl]indol-3-yl]sulfonyl-N-(4-ethoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H23ClN2O4S/c1-2-32-20-13-11-19(12-14-20)27-25(29)17-33(30,31)24-16-28(23-10-6-4-8-21(23)24)15-18-7-3-5-9-22(18)26/h3-14,16H,2,15,17H2,1H3,(H,27,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XLEHYXKMCLXKCZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)CS(=O)(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H23ClN2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

483.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the indole core, sulfonylation, and subsequent acetamide formation. The reaction conditions often involve the use of specific catalysts, solvents, and temperature control to ensure high yield and purity of the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance scalability and cost-effectiveness. This includes the use of continuous flow reactors, advanced purification techniques, and automation to ensure consistent quality and yield .

Chemical Reactions Analysis

Types of Reactions

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amine derivatives .

Scientific Research Applications

2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues and their properties:

Compound Name/Structure Indole Substituent Acetamide Substituent Key Properties/Activities Reference
Target Compound 1-[(2-Chlorophenyl)methyl] 4-Ethoxyphenyl Predicted boiling point: 757.4°C; pKa: 11.69 (estimated for a structural analogue)
2-(1-(4-Chlorobenzoyl)-5-methoxy-1H-indol-3-yl)-N-(4-fluorophenyl)sulfonyl)acetamide 1-(4-Chlorobenzoyl)-5-methoxy 4-Fluorophenylsulfonyl Synthesized via coupling reactions (75% yield); no bioactivity reported
N-(2,3-Dimethylphenyl)-2-{[1-(4-fluorobenzyl)-1H-indol-3-yl]sulfonyl}acetamide 1-(4-Fluorobenzyl) 2,3-Dimethylphenyl Molecular formula: C25H23FN2O3S; mass: 450.528 g/mol
FGIN-1-27 (TSPO ligand) 2-(4-Fluorophenyl) N,N-Dihexyl TSPO binding affinity: Ki = 3.25 nM
(E)-N-(2-Chlorophenyl)-2-(3-(hydroxyimino)methyl)-1H-indol-1-yl)acetamide 3-(Hydroxyimino)methyl 2-Chlorophenyl Antioxidant activity; validated via XRD and DFT studies
2-{1-[(4-Chlorophenyl)methyl]-1H-indol-3-yl}-2-oxo-N-(quinolin-6-yl)acetamide 1-(4-Chlorophenyl)methyl Quinolin-6-yl Investigated in drug development pipelines

Key Observations:

The 4-ethoxyphenyl acetamide substituent introduces electron-donating effects, contrasting with the electron-withdrawing 4-fluorophenylsulfonyl group in , which could influence receptor binding or metabolic stability.

Sulfonyl vs. Carbonyl Linkers :

  • Compounds with sulfonyl bridges (e.g., target compound, ) exhibit greater conformational rigidity than carbonyl-linked analogues (e.g., FGIN-1-27 in ). This rigidity may affect target selectivity.

Biological Activity: While the target compound lacks direct activity data, structurally related TSPO ligands like FGIN-1-27 (Ki = 3.25 nM) highlight the importance of lipophilic substituents (e.g., dihexyl groups) in enhancing binding affinity . Antioxidant activity observed in correlates with the presence of a hydroxyimino group, suggesting that electron-rich substituents on the indole core may contribute to radical scavenging.

Synthetic Accessibility :

  • Yields for analogous compounds range from 60% to 91%, depending on substituent complexity and purification methods (e.g., silica column chromatography) .

Biological Activity

The compound 2-({1-[(2-chlorophenyl)methyl]-1H-indol-3-yl}sulfonyl)-N-(4-ethoxyphenyl)acetamide is a complex organic molecule notable for its potential biological activities. This compound features an indole moiety, which is often associated with various pharmacological effects, and a sulfonamide group that may enhance its solubility and biological interactions. The presence of both chlorophenyl and ethoxyphenyl groups suggests a multifaceted mechanism of action, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula for this compound is C22H22ClN2O3SC_{22}H_{22}ClN_{2}O_{3}S, indicating the presence of carbon, hydrogen, chlorine, nitrogen, oxygen, and sulfur. Its structural complexity allows for diverse interactions with biological targets, which can lead to significant therapeutic applications.

Anticancer Activity

Recent studies have highlighted the potential anticancer properties of indole-based compounds. For instance, compounds similar to this compound have demonstrated significant antiproliferative effects against various cancer cell lines.

Case Study:
A study involving indole derivatives indicated that certain analogues exhibited IC50 values in the low micromolar range against human cancer cell lines, suggesting potent anticancer activity. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation and survival .

Antiviral Activity

Indole derivatives have also been explored for their antiviral properties. Compounds structurally related to this compound showed promising results against various viruses, including adenoviruses.

Research Findings:
In vitro studies demonstrated that certain derivatives inhibited viral replication with selectivity indexes greater than 100 compared to standard antiviral agents like niclosamide. This indicates a favorable therapeutic window and potential for further development .

The biological activity of this compound may involve several mechanisms:

  • Inhibition of Enzymatic Activity: The sulfonamide group may interact with enzymes critical for cancer cell metabolism or viral replication.
  • Induction of Apoptosis: Similar compounds have been shown to trigger apoptotic pathways in cancer cells, leading to reduced viability.
  • Modulation of Signaling Pathways: The compound may interfere with key signaling cascades that regulate cell growth and differentiation.

Data Summary Table

Activity Type IC50 (µM) Selectivity Index Mechanism
AnticancerLow micromolar>100Inhibition of cell proliferation
AntiviralLow micromolar>100Inhibition of viral replication

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